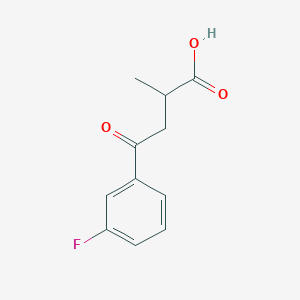

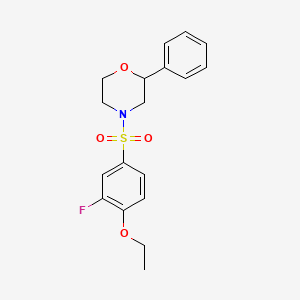

![molecular formula C15H17NO2 B2530346 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide CAS No. 1049142-29-1](/img/structure/B2530346.png)

8-methyl-N-propylbenzo[b]oxepine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-methyl-N-propylbenzo[b]oxepine-4-carboxamide” belongs to the class of oxepines . Oxepines are oxygen-containing heterocycles consisting of a seven-membered ring with three double bonds . They are important in medicinal chemistry and have been the focus of scientific research for their potential applications.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, carboxamides can be synthesized from carboxylic acids and amines . The coupling reaction of aniline derivatives and isoxazole–Carboxylic acid has been used to synthesize a series of isoxazole–Carboxamide derivatives .Aplicaciones Científicas De Investigación

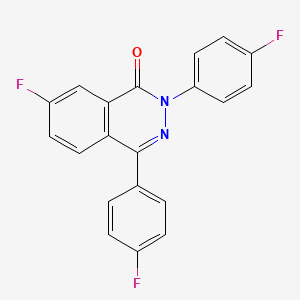

Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including structures similar to 8-methyl-N-propylbenzo[b]oxepine-4-carboxamide, have been synthesized and tested for their cytotoxic activities. These compounds have shown potent cytotoxicity against murine leukemia and lung carcinoma, with some derivatives proving curative in mice models of colon tumors at very low doses, indicating significant potential in cancer treatment (Deady et al., 2005).

Novel Synthesis Methods

Advancements in synthesis methods for creating benzo[b]oxepine derivatives highlight the compound's relevance in developing new pharmaceuticals. For instance, gold-catalyzed synthesis has been utilized to create substituted 3-methylene-3,4-dihydrobenzo[b]oxepinones, demonstrating a regioselective approach to constructing these compounds in good to excellent yields, which could be applied to synthesize this compound derivatives (Mangina et al., 2017).

Dibenzoazepine Derivatives

Research on dibenzo[b,f]azepine derivatives, closely related to the benzo[b]oxepine structure, has shown these compounds possess various pharmacological activities. For instance, novel dibenzo[b,f]azepine tethered isoxazoline derivatives were synthesized and found to inhibit cancer cell invasion and migration, suggesting potential applications in cancer therapy (Sadashiva et al., 2012).

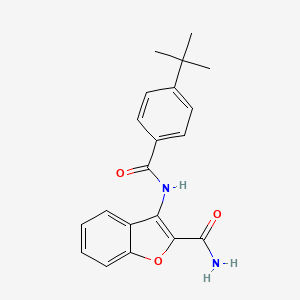

Pharmacological Potential

The pharmacological potential of benzo[b]oxepine derivatives is further underscored by CGP 3466, a propargylamine derivative of dibenzo[b,f]oxepin, which has shown neuroprotective effects in models of Parkinson's disease. This suggests that modifications to the benzo[b]oxepine structure, such as those in this compound, could yield compounds with significant therapeutic value (Waldmeier et al., 2000).

Propiedades

IUPAC Name |

8-methyl-N-propyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-7-16-15(17)13-6-8-18-14-9-11(2)4-5-12(14)10-13/h4-6,8-10H,3,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIFTZSTQMGCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C(C=C2)C)OC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide](/img/structure/B2530275.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

![1,3,7-trimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2530286.png)